Metoclopramide Dihydrochloride

Description

Properties

IUPAC Name |

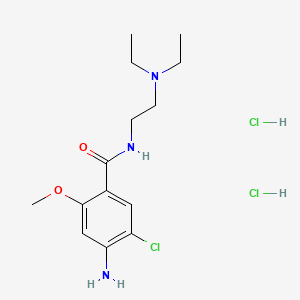

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O2.2ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;;/h8-9H,4-7,16H2,1-3H3,(H,17,19);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPDSFRJRMUHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

364-62-5 (Parent) | |

| Record name | Metoclopramide dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002576843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20180434 | |

| Record name | Metoclopramide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2576-84-3 | |

| Record name | Metoclopramide dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002576843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoclopramide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOCLOPRAMIDE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YNA80E9TO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Metoclopramide Dihydrochloride on Dopamine D2 Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metoclopramide, a substituted benzamide, functions primarily as a dopamine D2 receptor antagonist.[1] Its therapeutic efficacy as a prokinetic and antiemetic agent is derived from its interaction with D2 receptors in both the central and peripheral nervous systems.[2] This document provides a detailed examination of the molecular interactions, signaling pathways, and quantitative pharmacology of metoclopramide dihydrochloride at the dopamine D2 receptor. It includes a summary of binding affinity and functional potency data, detailed experimental protocols for receptor analysis, and visualizations of the core mechanisms and workflows.

Core Mechanism of Action

Metoclopramide exerts its pharmacological effects by competitively blocking dopamine D2 receptors.[3][4] Dopamine, the endogenous ligand, normally inhibits gastrointestinal motility by activating these receptors.[3][5] By antagonizing D2 receptors, metoclopramide reduces the inhibitory effects of dopamine, leading to enhanced gastrointestinal motility and accelerated gastric emptying.[3][5]

In the central nervous system, metoclopramide's antiemetic properties are a result of D2 receptor antagonism in the chemoreceptor trigger zone (CTZ) of the medulla.[2] The CTZ is located outside the blood-brain barrier and can be stimulated by emetogenic substances in the circulation; by blocking D2 receptors in this area, metoclopramide effectively suppresses nausea and vomiting.[6][7]

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[8] Specifically, it couples to inhibitory G proteins of the Gαi/o family.[8][9] The canonical signaling pathway is as follows:

-

Agonist Binding: Dopamine binds to the D2 receptor, inducing a conformational change.

-

G Protein Activation: The activated receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gαi/o protein.

-

Downstream Effect: The activated Gαi-GTP subunit dissociates from the βγ-subunits and inhibits the enzyme adenylyl cyclase.

-

Second Messenger Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[8]

Metoclopramide, as a competitive antagonist, binds to the D2 receptor but does not induce the conformational change required for G protein activation. It thereby blocks dopamine from binding and initiating this inhibitory cascade.

Caption: Dopamine D2 receptor signaling pathway and antagonism by metoclopramide.

Quantitative Pharmacological Data

The affinity and functional potency of metoclopramide at the human dopamine D2 receptor have been quantified using various in vitro assays. The inhibition constant (Ki) reflects the binding affinity of the drug to the receptor, while the half-maximal inhibitory concentration (IC50) indicates its functional potency in inhibiting a specific cellular response.

| Parameter | Value (nM) | Assay Type | Species | Source |

| Ki | 42 | Radioligand Binding ([³H]Spiperone) | Human | DrugMatrix[10] |

| Ki | 64 | Radioligand Binding ([³H]Spiperone) | Human | US-9132134-B2[10] |

| IC50 | 127 | Radioligand Binding ([³H]Spiperone) | Human | DrugMatrix[10] |

| IC50 | 483 | Functional Assay (unspecified) | Not specified | MedChemExpress[11] |

Note: Ki and IC50 values can vary based on experimental conditions, such as radioligand choice, tissue preparation, and buffer composition.

Key Experimental Protocols

The characterization of metoclopramide's interaction with D2 receptors relies on established pharmacological assays. Below are detailed methodologies for two fundamental experimental approaches.

Radioligand Competition Binding Assay (for Ki Determination)

This assay quantifies the affinity of a test compound (metoclopramide) by measuring its ability to compete with a radiolabeled ligand for binding to the D2 receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK-293 cells).[12]

-

Harvest cells and lyse them via homogenization in a hypotonic buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[12]

-

Centrifuge the homogenate (e.g., 20,000 x g for 30 minutes) to pellet the membranes.[12]

-

Re-suspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via Bradford assay).[12]

-

-

Competition Binding Reaction:

-

In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a D2-selective radioligand (e.g., [³H]spiperone or [³H]raclopride), and serially diluted concentrations of metoclopramide.[10][12]

-

To determine non-specific binding, a parallel set of reactions is included containing a high concentration of an unlabeled D2 antagonist (e.g., 10 µM sulpiride or 4 µM (+)-butaclamol).[12][13]

-

Incubate the reactions to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature or 30°C).[12][14]

-

-

Separation and Quantification:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[10][14]

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.[12]

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.[10]

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the metoclopramide concentration.

-

Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Caption: Experimental workflow for a radioligand competition binding assay.

[³⁵S]GTPγS Functional Assay (for Antagonist Characterization)

This functional assay measures the activation of G proteins coupled to the D2 receptor. As an antagonist, metoclopramide will inhibit the D2 agonist-stimulated binding of [³⁵S]GTPγS.[15][16]

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes containing D2 receptors as described in section 4.1.1.

-

-

GTPγS Binding Reaction:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a D2 receptor agonist (e.g., dopamine or NPA), and serially diluted concentrations of metoclopramide.[17]

-

Add GDP to the assay buffer to facilitate the exchange reaction.

-

Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[16][17]

-

Incubate the plate (e.g., 30-60 minutes at room temperature) to allow for agonist-stimulated G protein activation and subsequent [³⁵S]GTPγS binding.[15]

-

Non-specific binding is determined in the presence of excess unlabeled GTPγS.

-

-

Separation and Quantification:

-

Data Analysis:

-

The antagonist effect of metoclopramide is measured as a reduction in the agonist-stimulated [³⁵S]GTPγS binding.

-

Plot the percentage of inhibition against the logarithm of the metoclopramide concentration.

-

Use non-linear regression to determine the IC50 value, representing the concentration of metoclopramide that inhibits 50% of the agonist-stimulated G protein activation.

-

References

- 1. Metoclopramide Hydrochloride | C14H25Cl2N3O3 | CID 441347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. litfl.com [litfl.com]

- 3. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]

- 4. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Metoclopramide in the treatment of diabetic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile [mdpi.com]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. Dopamine - Wikipedia [en.wikipedia.org]

- 10. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. addi.ehu.es [addi.ehu.es]

An In-depth Technical Guide to the Synthesis and Characterization of Metoclopramide Dihydrochloride

This technical guide provides a comprehensive overview of the synthesis and analytical characterization of Metoclopramide Dihydrochloride, a widely used pharmaceutical agent. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data summaries, and workflow visualizations.

Synthesis of this compound

Metoclopramide, chemically known as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide, is a substituted benzamide.[1] Its synthesis is a multi-step process that typically starts from derivatives of p-aminosalicylic acid.[2] The final product is often converted to its dihydrochloride salt to enhance its stability and solubility.

Synthetic Pathway

The synthesis of this compound can be achieved through several routes. A common and illustrative pathway involves the initial preparation of a key intermediate, methyl 4-acetamido-5-chloro-2-methoxybenzoate, followed by condensation with 2-(diethylamino)ethylamine, deprotection of the amino group, and subsequent formation of the dihydrochloride salt.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate (Intermediate) [3][4]

-

Add 136g of N,N-dimethylformamide (DMF) to a 1L reaction flask.

-

Add 50g of methyl 4-acetamido-2-methoxybenzoate to the flask and stir until fully dissolved.

-

Add 50g of N-chlorosuccinimide (NCS) to the solution.

-

Slowly heat the mixture to 40°C and maintain this temperature for 5 hours.

-

Increase the temperature to 65°C and continue the reaction for another 4 hours.

-

After the reaction is complete, cool the mixture to 0°C to induce crystallization over 8 hours.

-

Filter the crude product and wash it with 100g of deionized water at 50°C for 4 hours.

-

Cool the washed product to 5°C and filter again.

-

Dry the final product to obtain white crystalline methyl 4-acetamido-5-chloro-2-methoxybenzoate.

Protocol 2: Synthesis of Metoclopramide and its Dihydrochloride Salt [5][6]

-

Hydrolyze the intermediate (methyl 4-acetamido-5-chloro-2-methoxybenzoate) under alkaline conditions to yield 4-amino-5-chloro-2-methoxybenzoic acid.

-

Activate the resulting carboxylic acid, for example, by converting it to an acyl chloride.

-

In a separate flask, prepare a solution of 2-(diethylamino)ethylamine.

-

Slowly add the activated acid to the 2-(diethylamino)ethylamine solution under controlled temperature to facilitate the condensation reaction, forming Metoclopramide base.

-

Purify the crude Metoclopramide base, for instance, through recrystallization.

-

Dissolve the purified Metoclopramide base in a suitable solvent (e.g., ethanol).

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a non-solvent to precipitate this compound.

-

Filter and dry the resulting solid to obtain the final product. An improved method reports a yield as high as 96%.[6]

Synthesis Data

| Parameter | Value | Reference |

| Intermediate Synthesis | ||

| Starting Material | Methyl 4-acetamido-2-methoxybenzoate | [3] |

| Reagent | N-Chlorosuccinimide (NCS) | [3] |

| Solvent | N,N-dimethylformamide (DMF) | [3] |

| Molar Yield | 90.3% | [3] |

| Purity (HPLC) | ≥ 99.8% | [3] |

| Final Product | ||

| Reported Yield | 96% (improved method) | [6] |

Characterization Techniques

A comprehensive characterization of synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and quantifying it in various formulations.[7] Reversed-phase HPLC (RP-HPLC) is the most common mode used.

Experimental Protocol: RP-HPLC Analysis [7]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of potassium dihydrogen phosphate buffer and methanol (e.g., in a 60:40 v/v ratio).

-

Standard Solution Preparation: Accurately weigh and dissolve Metoclopramide Hydrochloride standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare working standards by further dilution.

-

Chromatographic Conditions:

-

Column: C18 (e.g., 250 mm × 4.6 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 273 nm.

-

Injection Volume: 20 µL.

-

Run Time: 10 minutes.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for Metoclopramide Hydrochloride is approximately 6.78 minutes under these conditions.[7]

HPLC Method Parameters

| Parameter | Condition 1 | Condition 2 |

| Mobile Phase | Acetonitrile : Buffer pH 4.6 (50:50 v/v)[8] | KH₂PO₄ Buffer : Methanol (60:40 v/v)[7] |

| Column | C18 (4.6 x 100 mm, 3.5 µm)[8] | C18 (250 mm x 4.6 mm, 5 µm)[7] |

| Flow Rate | Not specified | 1.0 mL/min[7] |

| Detection (λmax) | 248 nm[8] | 273 nm[7] |

| Retention Time | ~3.0 min[8] | 6.78 min[7] |

| Linearity Range | 2-10 µg/mL[8] | Not specified |

| LOD / LOQ | 0.26 / 0.80 µg/mL[9] | Not specified |

Spectroscopic Techniques

1. Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis.[10]

-

Protocol: Dissolve the sample and an internal standard (e.g., acetamide) in deuterium oxide (D₂O). Record the spectrum.[10][11]

-

Key Signals: In D₂O, characteristic signals for metoclopramide include a triplet at approximately 1.36 ppm (for the -C-CH₃ protons of the diethylamino group) and a singlet for the methoxy group protons at 3.92 ppm.[11] The internal standard acetamide gives a singlet at 2.03 ppm.[10]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Protocol: Prepare a sample by mixing the compound with KBr and pressing it into a pellet, or by using an ATR accessory.

-

Characteristic Peaks: The FTIR spectrum of Metoclopramide Hydrochloride shows prominent peaks corresponding to specific functional groups.[12]

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3396.41 | -OH stretching (from water of hydration) | [12] |

| 3379.05 | -NH stretching (amine/amide) | [12] |

| 1595.02 | C=O stretching (amide) | [12] |

| 703.97 | C-Cl stretching | [12] |

3. UV-Visible Spectroscopy

This technique is often used for quantitative analysis in solution.

-

Protocol: Dissolve the sample in a suitable solvent (e.g., 0.1M HCl) and record the absorption spectrum between 200-400 nm.[13]

-

Absorption Maximum (λmax): The λmax for Metoclopramide Hydrochloride is typically observed around 270-273 nm.[13][14] The method demonstrates linearity in the concentration range of 5-30 µg/mL in 0.1M HCl.[13]

4. Mass Spectrometry (MS)

LC-MS is used to confirm the molecular weight and study the fragmentation pattern of the molecule.

-

Protocol: The sample is introduced into the mass spectrometer, often as the eluent from an LC system. Electrospray ionization (ESI) is a common technique.

-

Fragmentation Data: In positive ESI mode, Metoclopramide shows a protonated molecular ion [M+H]⁺ at m/z 300.[15][16] Major fragments are observed at m/z 227 (loss of diethylamine) and m/z 184 (cleavage of the amide bond).[16]

Thermal Analysis

Differential Scanning Calorimetry (DSC) is used to determine the melting point and study the thermal behavior and polymorphism of the compound.

-

Protocol: A small, accurately weighed sample is placed in an aluminum pan and heated at a constant rate (e.g., 10°C/min).

-

Thermal Events: Metoclopramide Hydrochloride Monohydrate (MCPHCl·H₂O) shows an endothermic peak around 95.3°C, corresponding to the loss of water of crystallization, and a sharp melting peak at approximately 183-187°C.[17][18] The anhydrous form can exhibit polymorphism, with a metastable form melting at 155°C and a stable form at 187°C.[17]

| Thermal Event | Temperature (°C) | Reference |

| Dehydration (Monohydrate) | 95.3 | [18] |

| Melting Point (Form I, stable anhydrous) | 187 | [17] |

| Melting Point (Form II, metastable anhydrous) | 155 | [17] |

| Melting Point (Monohydrate) | ~183-185 | [13][18] |

References

- 1. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4250110A - Method of preparing metoclopramide - Google Patents [patents.google.com]

- 3. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jneonatalsurg.com [jneonatalsurg.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. usa-journals.com [usa-journals.com]

- 14. easpublisher.com [easpublisher.com]

- 15. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. farm.ucl.ac.be [farm.ucl.ac.be]

- 17. Polymorphism in metoclopramide hydrochloride and metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Metoclopramide Dihydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoclopramide dihydrochloride is a pharmaceutical agent widely recognized for its prokinetic and antiemetic properties. It is the dihydrochloride salt of metoclopramide, a substituted benzamide that modulates gastrointestinal motility and alleviates nausea and vomiting through its interaction with dopaminergic and serotonergic receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Identification

This compound is the salt formed from metoclopramide and two equivalents of hydrochloric acid. The chemical structure consists of a substituted benzamide core with a diethylaminoethyl side chain.

Chemical Structure of this compound:

Table 1: Chemical Identification of this compound [1][2]

| Identifier | Value |

| IUPAC Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;dihydrochloride[1] |

| CAS Number | 2576-84-3[1][2] |

| Molecular Formula | C₁₄H₂₄Cl₃N₃O₂[1] |

| Molecular Weight | 372.7 g/mol [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of Metoclopramide and its Salts

| Property | Value | Form |

| Melting Point | 134-135 °C to 182-188 °C (range reported) | Dihydrochloride / Monohydrochloride |

| Solubility | Freely soluble in water; Soluble in ethanol | Hydrochloride |

| pKa (Strongest Basic) | 9.04 - 9.27 | Metoclopramide |

| LogP | 2.667 | Metoclopramide |

Note: Data for melting point and solubility often refer to metoclopramide hydrochloride or its monohydrate form due to their common use in pharmaceutical preparations. The dihydrochloride form is expected to have high water solubility.

Mechanism of Action and Signaling Pathways

Metoclopramide exerts its pharmacological effects through a multi-faceted mechanism involving antagonism of dopamine D₂ receptors and serotonin 5-HT₃ receptors, and agonism of serotonin 5-HT₄ receptors.[1][3][4]

Antiemetic Effect

The antiemetic action is primarily mediated by the blockade of D₂ and 5-HT₃ receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[1][3][4] This inhibition prevents the signaling cascade that leads to nausea and vomiting.

Prokinetic Effect

The gastroprokinetic effects of metoclopramide arise from its actions in the upper gastrointestinal tract. By antagonizing D₂ receptors, it counteracts the inhibitory effect of dopamine on cholinergic neurons in the myenteric plexus, leading to increased acetylcholine release.[4][5] Furthermore, its agonist activity at 5-HT₄ receptors on enteric neurons also promotes acetylcholine release, enhancing gastric motility and accelerating gastric emptying.[4][5]

Signaling Pathway of Metoclopramide's Prokinetic Action

References

Technical Guide: Solubility of Metoclopramide Dihydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of metoclopramide dihydrochloride in various organic solvents, a critical parameter for drug formulation and development. It presents quantitative solubility data in a structured format, details the established experimental protocols for solubility determination, and illustrates key related biological and experimental pathways using Graphviz diagrams. This document is intended to serve as a key resource for researchers and professionals working with this active pharmaceutical ingredient (API).

Introduction

This compound is the salt form of metoclopramide, a substituted benzamide with potent antiemetic and prokinetic properties. Chemically designated as 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide dihydrochloride, its therapeutic efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility characteristics. Understanding the solubility of this API in different organic solvents is paramount for developing stable, effective, and bioavailable dosage forms, from oral solutions to parenteral formulations. This guide synthesizes available data on its solubility profile and the methodologies used to obtain these crucial measurements.

Solubility Profile of Metoclopramide Hydrochloride

The solubility of metoclopramide hydrochloride has been determined in a range of organic solvents. The data reveals significant variability depending on the solvent's polarity, hydrogen bonding capacity, and other physicochemical properties. The quantitative solubility data from various sources are summarized below. It is important to note that literature often refers to the compound as metoclopramide hydrochloride (MHCl), which is the monohydrochloride form and the most common salt.

Table 1: Quantitative Solubility of Metoclopramide Hydrochloride in Various Solvents

| Solvent | Temperature | Solubility | Molar Solubility (mM) | Reference |

| Ethanol | 298.15 K (25 °C) | 32.88 x 10⁻³ (mole fraction) | - | [1][2] |

| Ethanol | 25 °C | 62 mg/mL | 184.38 mM | |

| Ethanol (95%) | 25 °C | 9 g/100 mL | - | |

| Absolute Ethanol | 25 °C | 6 g/100 mL | - | |

| Methanol | - | Soluble | - | [3] |

| Dimethylformamide (DMF) | - | 20 mg/mL | - | |

| Dimethyl Sulfoxide (DMSO) | - | 50 mg/mL | 148.69 mM | |

| Ethylene Glycol (EG) | 298.15 K (25 °C) | 134.93 x 10⁻³ (mole fraction) | - | [1][2] |

| Propylene Glycol (PG) | 298.15 K (25 °C) | 45.57 x 10⁻³ (mole fraction) | - | [1][2] |

| Polyethylene Glycol-400 (PEG-400) | 298.15 K (25 °C) | 41.89 x 10⁻³ (mole fraction) | - | [1][2] |

| Transcutol | 298.15 K (25 °C) | 48.17 x 10⁻³ (mole fraction) | - | [1][2] |

| Chloroform | 25 °C | 0.10 g/100 mL | - | |

| Benzene | 25 °C | 0.10 g/100 mL | - | |

| Dichloromethane | - | Slightly Soluble | - |

Note: Solubility values can vary based on the specific form of the salt (e.g., monohydrate) and experimental conditions. "Soluble" and "Slightly Soluble" are qualitative descriptors from pharmacopeial standards.

Experimental Protocols for Solubility Determination

The determination of thermodynamic or equilibrium solubility is crucial for understanding a drug's intrinsic properties. The "shake-flask" method is the gold-standard technique for this purpose due to its reliability and direct measurement of the equilibrium state.[4]

Detailed Protocol: The Shake-Flask Method

This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase of the solute.

Materials and Equipment:

-

This compound API

-

Selected organic solvent(s) of high purity

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or constant temperature water bath shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: An excess amount of this compound is added to a series of vials containing a known volume (e.g., 10 mL) of the selected organic solvent.[3] The excess solid ensures that equilibrium with a saturated solution is achieved.

-

Equilibration: The vials are tightly sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C / 298.15 K).[3] The samples are agitated for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3] The duration should be sufficient for the concentration of the dissolved API to become constant.

-

Phase Separation: After equilibration, the suspensions are allowed to stand undisturbed at the same constant temperature to allow the excess solid to sediment.[4] A sample of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove all undissolved particles. Centrifugation prior to filtration is often employed to facilitate a cleaner separation.

-

Quantification: The clear, saturated filtrate is then appropriately diluted with the solvent. The concentration of metoclopramide in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[3][5]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as mg/mL, mol/L, or as a mole fraction.

Relevant Pharmacological Signaling Pathway

The therapeutic effects of metoclopramide are mediated through its interaction with multiple neurotransmitter receptors, primarily in the central nervous system (CNS) and the gastrointestinal (GI) tract.[6] Its dual action as an antiemetic and a prokinetic agent stems from a complex signaling mechanism.

Mechanism of Action:

-

Antiemetic Effect: Metoclopramide is an antagonist at dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[6][7] The CTZ is a critical area for initiating the vomiting reflex. By blocking D2 receptors, metoclopramide inhibits this pathway.[8] At higher doses, it also exhibits antagonist activity at serotonin 5-HT3 receptors, which further contributes to its anti-nausea effects.[6]

-

Prokinetic Effect: The drug's ability to enhance GI motility is multifaceted. It acts as a 5-HT4 receptor agonist in the enteric nervous system, which promotes the release of acetylcholine (ACh).[7] Increased ACh stimulates muscarinic receptors on smooth muscle cells, leading to stronger gastric contractions and accelerated gastric emptying.[9] Furthermore, its antagonism of inhibitory D2 receptors in the GI tract contributes to this prokinetic effect.[6]

Conclusion

The solubility of this compound is highly dependent on the choice of solvent, with good solubility observed in polar protic solvents like glycols and alcohols, and moderate solubility in polar aprotic solvents like DMSO. This technical guide provides essential quantitative data and standardized experimental protocols that are fundamental for the rational design of formulations. The provided workflow and signaling pathway diagrams offer clear visual aids for understanding the key processes involved in the analysis and pharmacological action of this important drug. These foundational data are indispensable for any scientist or researcher engaged in the pre-formulation and formulation stages of drug development involving metoclopramide.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. easpublisher.com [easpublisher.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]

- 8. Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile [mdpi.com]

- 9. wileymicrositebuilder.com [wileymicrositebuilder.com]

The Dawn of a New Era in Antiemetic Therapy: An In-depth Technical Guide to the Early Studies of Metoclopramide Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoclopramide, a substituted benzamide, emerged from research aimed at improving the properties of procainamide in the mid-1950s. While its intended application was as a cardiac anti-arrhythmic, early investigations revealed potent antiemetic and gastroprokinetic properties, setting the stage for a paradigm shift in the management of nausea and vomiting. This technical guide delves into the foundational studies that elucidated the antiemetic properties of metoclopramide dihydrochloride, with a focus on the pioneering research conducted from its discovery through the late 1980s. We will explore the core mechanisms of action as they were understood, detail the experimental protocols that validated its efficacy, and present the quantitative data that established its clinical utility, particularly against highly emetogenic stimuli like cisplatin.

Core Mechanism of Action: A Dual-Pronged Approach

Early research into metoclopramide's antiemetic effects identified a primary mechanism centered on dopamine D2 receptor antagonism.[1][2] It was established that metoclopramide blocks these receptors in the chemoreceptor trigger zone (CTZ) of the brain's area postrema, a region critical for detecting emetogenic substances in the blood.[1][3][4] By inhibiting the CTZ, metoclopramide effectively blunts the signaling cascade that leads to the vomiting reflex.

A pivotal shift in understanding came with the investigation of high-dose metoclopramide for chemotherapy-induced nausea and vomiting (CINV).[5][6] Researchers discovered that at these higher concentrations, metoclopramide also acts as a serotonin 5-HT3 receptor antagonist.[4][7][8][9] This dual antagonism of both D2 and 5-HT3 receptors provided a more comprehensive blockade of emetic signaling pathways, explaining its enhanced efficacy against potent emetogens like cisplatin.[6][10]

Furthermore, metoclopramide's prokinetic effects contribute to its antiemetic action. By acting as a 5-HT4 receptor agonist, it enhances upper gastrointestinal motility, increases lower esophageal sphincter tone, and promotes gastric emptying.[3][4] This helps to clear potential emetogenic substances from the stomach and reduces the likelihood of reflux.

References

- 1. journals.ekb.eg [journals.ekb.eg]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. Metoclopramide. A review of antiemetic trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jscimedcentral.com [jscimedcentral.com]

- 7. Antiemetic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.amegroups.cn [cdn.amegroups.cn]

- 10. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

Metoclopramide Dihydrochloride: A Technical Guide to 5-HT3 and 5-HT4 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of metoclopramide dihydrochloride for the serotonin 5-HT3 and 5-HT4 receptors. Metoclopramide is a multi-faceted therapeutic agent, and understanding its interaction with these key serotonin receptor subtypes is crucial for ongoing research and the development of novel pharmaceuticals. This document details quantitative binding data, the experimental protocols used to obtain this data, and the associated signaling pathways.

Quantitative Binding Affinity of Metoclopramide

Metoclopramide exhibits a notable dual action on the serotonin system, acting as an antagonist at 5-HT3 receptors and an agonist at 5-HT4 receptors[1][2][3][4]. The following tables summarize the quantitative data for the binding affinity of metoclopramide at these two receptor subtypes.

5-HT3 Receptor Binding Affinity

Metoclopramide acts as an antagonist at the 5-HT3 receptor, a ligand-gated ion channel. The binding affinity is typically expressed in terms of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Parameter | Value (nM) | Species/Tissue | Radioligand | Reference |

| IC50 | 308 | Not Specified | Not Specified | [5][6] |

| IC50 | 64 | Human (HEK-293 cells) | [3H]GR65630 | [7][8] |

| IC50 | 76 (integrated current) | Human (HEK-293 cells) | [3H]GR65630 | [7][8] |

| IC50 | 19,000 (peak current, non-equilibrium) | Human (HEK-293 cells) | [3H]GR65630 | [7][8] |

| Ki | 120 | Not Specified | Not Specified | [8] |

| Ki | 228 | Not Specified | Not Specified | [8] |

5-HT4 Receptor Binding Affinity

At the 5-HT4 receptor, a G-protein coupled receptor, metoclopramide acts as a partial agonist[9]. This activity is believed to contribute to its prokinetic effects in the gastrointestinal tract[1][3].

| Parameter | Value (nM) | Species/Tissue | Assay Type | Reference |

| pEC50 | 6.0 (equivalent to 1,000 nM) | Human (cardiac tissue) | Functional Assay (inotropy) | [9] |

| pEC50 | 6.1 (equivalent to 794 nM) | Human (cardiac tissue) | Functional Assay (chronotropy) | [9] |

Experimental Protocols

The determination of binding affinities relies on precise experimental methodologies. The following sections detail typical protocols for radioligand binding assays used to characterize the interaction of metoclopramide with 5-HT3 and 5-HT4 receptors.

Radioligand Binding Assay for 5-HT3 Receptors

This protocol outlines a standard method for determining the binding affinity of a compound like metoclopramide for the 5-HT3 receptor using a competitive binding assay[10][11][12].

Objective: To determine the Ki of metoclopramide for the 5-HT3 receptor.

Materials:

-

Receptor Source: Membranes from HEK-293 cells stably expressing the human 5-HT3A receptor[7][8].

-

Radioligand: [3H]GR65630, a selective 5-HT3 receptor antagonist[7][8].

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 antagonist (e.g., ondansetron).

-

Test Compound: this compound.

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of [3H]GR65630 (typically at or below its Kd), and varying concentrations of metoclopramide.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the metoclopramide concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for 5-HT4 Receptor Agonism

This protocol describes a functional assay to measure the agonistic activity of metoclopramide at the 5-HT4 receptor, often by measuring a downstream signaling event like cAMP production or a physiological response[9].

Objective: To determine the pEC50 of metoclopramide for the 5-HT4 receptor.

Materials:

-

Receptor Source: Cells expressing the human 5-HT4 receptor (e.g., HEK-293 cells) or isolated tissue preparations (e.g., human atrial preparations)[9].

-

Test Compound: this compound.

-

Positive Control: A known full 5-HT4 receptor agonist (e.g., serotonin).

-

Assay Medium: Appropriate physiological buffer or cell culture medium.

-

Detection System: Method to measure the downstream response (e.g., cAMP immunoassay kit, organ bath for muscle contraction).

Procedure:

-

Cell/Tissue Preparation: Culture cells to an appropriate density or dissect and mount the tissue in an organ bath.

-

Stimulation: Add varying concentrations of metoclopramide to the cells or tissue.

-

Incubation: Incubate for a defined period to allow for a response.

-

Response Measurement: Measure the downstream effect. For example, in cells, lyse the cells and measure the intracellular cAMP concentration. In tissue, measure the change in muscle contraction or beating rate[9].

-

Data Analysis: Plot the response against the logarithm of the metoclopramide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response). The pEC50 is the negative logarithm of the EC50.

Signaling Pathways

The distinct pharmacological effects of metoclopramide at 5-HT3 and 5-HT4 receptors are a direct consequence of the different signaling mechanisms of these two receptor subtypes.

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Binding of an agonist (like serotonin) opens the channel, leading to a rapid influx of cations (primarily Na+ and Ca2+), which causes depolarization of the cell membrane and an excitatory response. Metoclopramide, as an antagonist, binds to the receptor but does not open the channel, thereby preventing serotonin from binding and activating it.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jscimedcentral.com [jscimedcentral.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Interactions of metoclopramide and ergotamine with human 5-HT(3A) receptors and human 5-HT reuptake carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cardiovascular effects of metoclopramide and domperidone on human 5-HT4-serotonin-receptors in transgenic mice and in human atrial preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Serendipitous Journey of Metoclopramide Dihydrochloride: A Technical Guide to its Historical Development as a Research Compound

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Metoclopramide dihydrochloride, a compound initially synthesized in the pursuit of improved anti-arrhythmic agents, has carved a unique and significant niche in the landscape of pharmacology and medicine. Its serendipitous discovery as a potent anti-emetic and prokinetic agent has led to decades of research, unraveling its complex mechanism of action and paving the way for the development of new drug classes. This technical guide provides a comprehensive overview of the historical development of this compound as a research compound, detailing its discovery, key experimental evaluations, and the evolution of our understanding of its pharmacological properties.

Discovery and Initial Synthesis: A Fortuitous Diversion

Metoclopramide was first described in 1964 by French scientists Louis Justin-Besançon and Charles Laville.[1] Their research was not initially focused on gastrointestinal motility or emesis, but rather on enhancing the anti-dysrhythmic properties of procainamide.[1] Through structural modifications of the procainamide molecule, they synthesized a series of substituted benzamides, one of which was metoclopramide. This synthetic exploration also led to the development of sulpiride.[1]

The synthesis of metoclopramide involves the formal condensation of 4-amino-5-chloro-2-methoxybenzoic acid with N,N-diethylethane-1,2-diamine. The dihydrochloride salt is then prepared by treating the free base with hydrochloric acid.

Detailed Synthesis of this compound

A common synthetic route to this compound is outlined below. This process involves the initial synthesis of the metoclopramide free base followed by its conversion to the dihydrochloride salt.

Step 1: Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid. This starting material can be prepared through a multi-step synthesis from p-aminosalicylic acid.

Step 2: Activation of the carboxylic acid. The carboxylic acid group of 4-amino-5-chloro-2-methoxybenzoic acid is activated to facilitate amide bond formation. This can be achieved using various coupling agents or by converting the carboxylic acid to an acid chloride.

Step 3: Amide bond formation. The activated carboxylic acid is then reacted with N,N-diethylethane-1,2-diamine in a suitable solvent.

Step 4: Formation of the dihydrochloride salt. The resulting metoclopramide free base is dissolved in an appropriate solvent, such as absolute ethanol, and treated with a solution of hydrochloric acid in ethanol. The this compound salt precipitates out of solution and can be collected by filtration.[2]

Early Pharmacological Investigations and Clinical Emergence

The initial clinical trials of metoclopramide were published in 1964 and 1966, revealing its unexpected and potent anti-emetic and gastroprokinetic properties.[1] These early studies demonstrated its ability to inhibit apomorphine-induced emesis in dogs, a key preclinical model for evaluating anti-nausea and anti-vomiting drugs.[3] The drug was introduced commercially in 1964 by Laboratoires Delagrange under the brand name Primperan.[1] In the United States, it was introduced by A.H. Robins as Reglan, with the injectable form approved in 1979 and the oral form in 1980.[1][4]

Initially, its clinical use was focused on managing nausea associated with severe headaches and migraines.[1] Its applications soon expanded to include the treatment of nausea and vomiting induced by radiation therapy and chemotherapy, as well as post-anesthesia nausea.[1] The oral formulation was also approved for the treatment of gastroesophageal reflux disease (GERD).[1]

Elucidation of the Mechanism of Action: A Multi-Receptor Profile

The journey to understand how metoclopramide exerts its effects has been a long and intricate one, revealing a complex interplay with multiple neurotransmitter systems.

Dopamine D2 Receptor Antagonism: The Primary Anti-Emetic Effect

Early research quickly established that metoclopramide's primary anti-emetic action is due to its antagonist activity at dopamine D2 receptors.[5] These receptors are located in the chemoreceptor trigger zone (CTZ) in the area postrema of the brain, a region that detects emetic substances in the blood and relays signals to the vomiting center.[6] By blocking D2 receptors in the CTZ, metoclopramide prevents nausea and vomiting triggered by a wide range of stimuli.[6]

Serotonin 5-HT3 Receptor Antagonism: A High-Dose Effect

Further research, particularly in the context of highly emetogenic chemotherapy agents like cisplatin, revealed another facet of metoclopramide's action. At higher doses, it was found to be a potent antagonist of serotonin 5-HT3 receptors.[7] This discovery was pivotal, as it explained the enhanced anti-emetic efficacy of high-dose metoclopramide in cancer patients and spurred the development of selective 5-HT3 receptor antagonists, a new class of anti-emetic drugs.[7]

Serotonin 5-HT4 Receptor Agonism: The Prokinetic Effect

The gastroprokinetic effects of metoclopramide, its ability to enhance gastrointestinal motility, could not be fully explained by its dopamine receptor antagonism.[7] This led to the discovery of its agonist activity at serotonin 5-HT4 receptors in the enteric nervous system.[8] Activation of these receptors enhances the release of acetylcholine, a key neurotransmitter that stimulates muscle contractions in the gut, thereby accelerating gastric emptying and intestinal transit.[8]

Quantitative Pharmacological Data

The following tables summarize key quantitative data that have been crucial in defining the pharmacological profile of this compound.

Table 1: Receptor Binding Affinities (Ki values)

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |

| Dopamine D2 | [3H]Spiperone | Human D2 receptor expressing cells | 64 | [9] |

| Dopamine D2 | [3H]Spiperone | Rat striatum | 28.8 | [1] |

| Serotonin 5-HT3 | [3H]GR65630 | Human 5-HT3A receptors | 308 (IC50) | [10] |

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Species | Route | Reference(s) |

| Bioavailability | 32-100% | Human | Oral | [6] |

| Tmax | 1-2 hours | Human | Oral | [11] |

| Volume of Distribution (Vd) | ~3.5 L/kg | Human | - | [11] |

| Protein Binding | ~40% | Human | - | |

| Elimination Half-life | 5-6 hours | Human | - | [4] |

| Metabolism | Hepatic (CYP2D6) | Human | - | [11] |

| Excretion | Urine (70-85%) | Human | - | [4] |

Key Experimental Protocols

The characterization of metoclopramide's pharmacological properties relied on a variety of in vitro and in vivo experimental models. Below are detailed methodologies for two key types of experiments.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the Ki of metoclopramide for the dopamine D2 receptor.

Materials:

-

Membrane preparations from cells expressing the human dopamine D2 receptor.

-

Radioligand: [3H]Spiperone (a high-affinity D2 antagonist).

-

Non-specific binding control: A high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol).

-

Test compound: Metoclopramide in a range of concentrations.

-

Assay buffer (e.g., Tris-HCl buffer with physiological salts).

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: In a series of tubes, incubate the receptor membrane preparation with a fixed concentration of [3H]Spiperone and varying concentrations of metoclopramide. Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of haloperidol).

-

Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the metoclopramide concentration to generate a competition curve. The IC50 (the concentration of metoclopramide that inhibits 50% of specific [3H]Spiperone binding) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12][13]

Apomorphine-Induced Emesis Model in Dogs

This in vivo model is a classic method for evaluating the anti-emetic potential of drug candidates.

Objective: To assess the ability of metoclopramide to inhibit apomorphine-induced vomiting in dogs.

Animals: Beagle dogs are commonly used for this model.

Materials:

-

Apomorphine hydrochloride solution.

-

Test compound: this compound solution.

-

Vehicle control (e.g., saline).

Procedure:

-

Acclimatization: Acclimate the dogs to the experimental environment.

-

Pre-treatment: Administer metoclopramide or the vehicle control to the dogs via a specific route (e.g., subcutaneous or intravenous) at a predetermined time before the emetic challenge.

-

Emetic Challenge: Administer a standardized dose of apomorphine (e.g., 0.04 mg/kg, subcutaneously) to induce emesis.[14]

-

Observation: Observe the dogs for a set period (e.g., 30-60 minutes) and record the latency to the first emetic episode and the total number of emetic episodes (vomiting and retching).

-

Data Analysis: Compare the emetic responses in the metoclopramide-treated group to the vehicle-treated group to determine the anti-emetic efficacy of metoclopramide.

Evolution of Clinical Use and Safety Profile

The widespread use of metoclopramide in the 1980s was followed by the emergence of concerns regarding its side effect profile, particularly the risk of extrapyramidal symptoms (EPS) and tardive dyskinesia, a potentially irreversible movement disorder.[4][15] These adverse effects are a direct consequence of its dopamine D2 receptor antagonism in the central nervous system. In 2009, the U.S. Food and Drug Administration (FDA) mandated a black box warning on metoclopramide labeling to highlight the risk of tardive dyskinesia with long-term or high-dose use.[15]

This has led to a more cautious approach to its clinical use, with recommendations for short-term administration whenever possible. The development of peripherally restricted dopamine D2 receptor antagonists, such as domperidone, was a direct result of efforts to mitigate the central nervous system side effects of metoclopramide.

Conclusion: A Legacy of Discovery

The historical development of this compound is a compelling narrative of serendipity, meticulous scientific investigation, and the continuous evolution of our understanding of pharmacology. From its origins as a failed anti-arrhythmic, it has become an indispensable tool in both clinical practice and basic research. The study of metoclopramide has not only provided a valuable therapeutic agent but has also been instrumental in the discovery and characterization of the 5-HT3 and 5-HT4 receptors, leading to the development of entirely new classes of drugs. As research continues, the legacy of metoclopramide serves as a powerful reminder of the unexpected and transformative discoveries that can arise from fundamental scientific inquiry.

References

- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | 364-62-5 [chemicalbook.com]

- 3. A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT4 receptor - Wikipedia [en.wikipedia.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. tandfonline.com [tandfonline.com]

- 7. jscimedcentral.com [jscimedcentral.com]

- 8. Frontiers | The serotonin 5-HT3 receptor: a novel neurodevelopmental target [frontiersin.org]

- 9. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Evidence for an effect of receptor density on ligand occupancy and agonist EC50 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assay in Summary_ki [bindingdb.org]

- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Quantification of Metoclopramide Dihydrochloride by HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Metoclopramide Dihydrochloride using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated procedures to ensure accuracy, precision, and reliability in research and quality control settings.

Introduction

Metoclopramide is a dopamine receptor antagonist widely used for its antiemetic properties and to treat gastrointestinal motility disorders.[1] Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for ensuring product quality, safety, and efficacy. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely accepted technique for this purpose due to its specificity, sensitivity, and reproducibility.[2]

This document outlines the necessary instrumentation, reagents, and step-by-step protocols for sample preparation, standard preparation, and chromatographic analysis. Additionally, it summarizes key validation parameters to demonstrate the suitability of the method.

Chromatographic Conditions

A variety of HPLC conditions have been successfully employed for the analysis of metoclopramide. Below is a summary of typical parameters. Method optimization may be required based on the specific instrumentation and sample matrix.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| HPLC System | Agilent 1260 Infinity or equivalent | Shimadzu UFLC or equivalent | Waters ACQUITY Arc or equivalent |

| Column | C18 Rapid Resolution (4.6 x 100 mm, 3.5 µm)[3][4] | Waters C18 µBondapak (3.9 x 300 mm)[5][6] | Extend C18 (dimensions not specified)[1][7] |

| Mobile Phase | Acetonitrile and Buffer (50:50, v/v)[3][4] | Acetonitrile and 20mM KH₂PO₄ Buffer, pH 3.0 (40:60, v/v)[5][6] | Ethanol and Formic Acid Solution, pH 2.0 (30:70, v/v)[1][7] |

| Flow Rate | Not specified in abstract | 2 mL/min[5][6] | 1.0 mL/min[1][7] |

| Injection Volume | 20 µL[3][4] | 60 µL[6] | Not specified |

| Detection Wavelength | 248 nm[3][4] | 275 nm[5][6] | 273 nm[1][7] |

| Column Temperature | Ambient | Ambient[6] | Not specified |

| Run Time | 3.0 min[3][4] | Not specified | < 5 min[7] |

Experimental Protocols

Reagents and Materials

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Formic acid (analytical grade)

-

Ethanol (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

0.45 µm membrane filters

Preparation of Solutions

Mobile Phase Preparation (Example based on Condition 2):

-

Prepare a 20mM potassium dihydrogen phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in HPLC-grade water.

-

Adjust the pH of the buffer solution to 3.0 with orthophosphoric acid.[5][6]

-

Mix the buffer solution with acetonitrile in a 60:40 (v/v) ratio.[5][6]

-

Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes before use.[5][6]

Standard Stock Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.[8] Sonicate if necessary to ensure complete dissolution.[2]

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 2-10 µg/mL or 8-16 µg/mL).[3][4][9]

Sample Preparation (from Tablet Formulation)

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of this compound (e.g., 150 mg).[2]

-

Transfer the powder to a volumetric flask (e.g., 500 mL).[2]

-

Add a portion of the mobile phase (e.g., 250 mL) and sonicate for approximately 30 minutes with intermittent shaking to ensure complete extraction of the drug.[2]

-

Allow the solution to cool to room temperature and dilute to the final volume with the mobile phase.[2]

-

Filter the solution through a 0.45 µm membrane filter.[2]

-

Further dilute the filtered solution with the mobile phase to a concentration that falls within the calibration curve range.[2]

Chromatographic Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform system suitability tests by making replicate injections (e.g., five or six) of a standard solution. The system is suitable for analysis if the relative standard deviation (RSD) for retention time and peak area is less than 2.0%.[10] The tailing factor should be less than 2.0, and the theoretical plates should be more than 2000.[2]

-

Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.

-

Inject the prepared sample solutions.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

Method Validation Summary

The described HPLC methods have been validated according to International Council for Harmonisation (ICH) guidelines.[2][3][4][11] Key validation parameters are summarized below:

| Parameter | Result 1 | Result 2 | Result 3 |

| Linearity Range | 2-10 µg/mL[3][4] | 48 ng/mL - 0.25 ng/mL (in plasma)[5] | 8-16 µg/mL[9] |

| Correlation Coefficient (R²) | ≥ 0.997[3][4] | 0.9988[5] | 0.9973[9] |

| Limit of Detection (LOD) | 0.26 µg/mL[3][4] | 0.23 µg/mL[11] | Not specified |

| Limit of Quantification (LOQ) | 0.80 µg/mL[3][4] | 0.692 µg/mL[11] | Not specified |

| Accuracy (% Recovery) | 101% to 108%[3] | 97.50% to 98.43%[5] | 98.2% to 101.5%[11] |

| Precision (%RSD) | < 2%[3] | Retention Time: 0.19%, Peak Area: 1.44%[5] | < 2%[11] |

Visualizations

Caption: Experimental workflow for HPLC quantification of Metoclopramide.

Caption: Key parameters for HPLC method validation.

References

- 1. researchgate.net [researchgate.net]

- 2. jneonatalsurg.com [jneonatalsurg.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. pjps.pk [pjps.pk]

- 6. pjps.pk [pjps.pk]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. lcms.cz [lcms.cz]

- 11. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cell Culture Assays with Metoclopramide Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoclopramide, a substituted benzamide, is a commonly used medication primarily known for its antiemetic and prokinetic properties. Its mechanism of action involves the antagonism of dopamine D2 receptors and serotonin 5-HT3 receptors, as well as agonism of serotonin 5-HT4 receptors.[1][2] Beyond its established clinical use, recent in vitro studies have explored the effects of metoclopramide on various cancer cell lines, revealing potential anti-cancer properties. These studies have demonstrated that metoclopramide can modulate cell proliferation and induce apoptosis in a cell-type-dependent manner, suggesting its potential as a repurposed therapeutic agent or as a tool for cancer research.[3][4]

These application notes provide detailed protocols for key in vitro assays to assess the cellular effects of metoclopramide dihydrochloride, focusing on cell viability and apoptosis. The provided methodologies are intended to guide researchers in designing and executing robust experiments to investigate the in vitro efficacy and mechanisms of action of metoclopramide.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on the proliferation and apoptosis of various cancer cell lines as reported in scientific literature.

Table 1: Effect of Metoclopramide on HepG2 Cell Proliferation [5]

| Metoclopramide Concentration (µM) | Cell Proliferation (% of Control) |

| 0.17 | ~110% |

| 0.58 | ~125% |

| 1.17 | ~115% |

| 2.92 | ~110% |

| 5.83 | ~105% |

| 25 | ~120% |

*Statistically significant increase in cell proliferation compared to the untreated control group.

Table 2: Effect of Metoclopramide on MDA-MB-231 Cell Viability [2]

| Metoclopramide Concentration (mmol/L) | Cell Viability (% of Control) - 24h | Cell Viability (% of Control) - 48h |

| 0 | 100 | 100 |

| 0.5 | ~95 | ~85 |

| 0.75 | ~80 | ~70 |

| 1 | ~70 | ~60 |

| 1.5 | ~60 | ~50 |

| 2 | ~50 | ~40 |

Table 3: Induction of Apoptosis by Metoclopramide in MDA-MB-231 Cells [2]

| Metoclopramide Concentration (mmol/L) | Total Apoptotic Cells (%) - 48h |

| 0 | ~5 |

| 0.75 | ~25 |

| 1 | ~35 |

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the procedure for determining the effect of this compound on the viability of adherent cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound solution (sterile-filtered)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

MTT solvent (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Adherent cells of interest (e.g., HepG2, MDA-MB-231)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of metoclopramide. Include a vehicle control (medium with the same concentration of the drug's solvent).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]

-

-

Formazan Solubilization:

-

After incubation, carefully remove the medium containing MTT.

-

Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down or by using an orbital shaker for 15 minutes to ensure complete solubilization.[1]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This protocol describes the detection and quantification of apoptotic cells following treatment with this compound using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry analysis.

Materials:

-

This compound solution (sterile-filtered)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile, cold

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cells of interest (e.g., MDA-MB-231)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

-

Incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 48 hours). Include a vehicle control.

-

-

Cell Harvesting:

-

After treatment, collect the culture medium (which contains floating apoptotic cells).

-

Wash the adherent cells with PBS and then detach them using trypsin.

-

Combine the detached cells with the collected medium from the previous step.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.[6]

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[3]

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.[3]

-

Analyze the samples on a flow cytometer within one hour.

-

Use unstained, Annexin V-FITC single-stained, and PI single-stained cells as controls to set up compensation and gates.

-

-

Data Interpretation:

-

Annexin V- / PI- (Lower Left Quadrant): Live cells

-

Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

-

Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells

-

Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially involved in the action of metoclopramide and a general workflow for the described in vitro assays.

Caption: Proposed signaling pathways of metoclopramide leading to apoptosis.

Caption: Regulation of apoptosis by the Bcl-2 family of proteins.

Caption: General experimental workflow for in vitro cell culture assays.

References

- 1. researchgate.net [researchgate.net]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. Cancer and the Dopamine D2 Receptor: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The anti-cancer effect of metoclopramide on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of Metoclopramide Dihydrochloride Standard Solution for Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metoclopramide is a dopamine receptor antagonist widely used as an antiemetic and prokinetic agent to treat nausea, vomiting, and gastroparesis.[1] Accurate quantification of Metoclopramide in pharmaceutical formulations and biological samples is critical for quality control, stability studies, and pharmacokinetic analysis. The preparation of a precise and stable standard solution is the foundational step for any quantitative analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

This application note provides a detailed protocol for the preparation, verification, and storage of Metoclopramide Dihydrochloride standard solutions to ensure reliable and reproducible analytical results.

Physicochemical Properties and Solubility

Metoclopramide Hydrochloride is a white or almost white crystalline powder.[2] Understanding its fundamental properties is essential for proper handling and solvent selection.

Table 1: Physicochemical Properties of Metoclopramide Hydrochloride Monohydrate

| Property | Value | Reference |

| Chemical Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide monohydrochloride monohydrate | [3] |

| CAS Number | 54143-57-6 (monohydrate) | |

| Molecular Formula | C₁₄H₂₂ClN₃O₂ · HCl · H₂O | |